

Application Note: Western Blot Protocol for Histone Acetylation Analysis Following PU139 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU139

Cat. No.: B15583690

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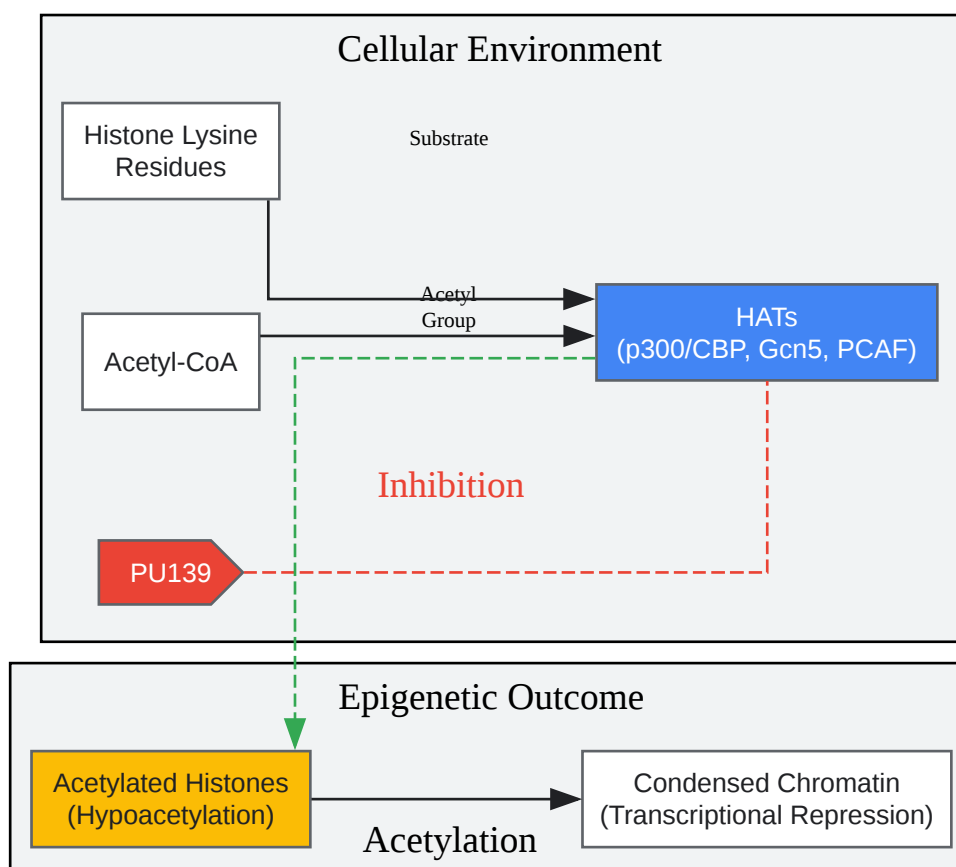
Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. This process is dynamically regulated by histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them. Dysregulation of HAT activity is implicated in various diseases, including cancer. **PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor that blocks the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] This application note provides a detailed protocol for using Western blotting to detect and quantify changes in histone acetylation levels in cells treated with **PU139**, thereby enabling the characterization of its inhibitory effects.

Signaling Pathway of PU139 Action

PU139 acts by directly inhibiting the enzymatic activity of histone acetyltransferases. By blocking HATs, **PU139** prevents the transfer of acetyl groups from Acetyl-CoA to histone lysine residues. This leads to a global decrease in histone acetylation (hypoacetylation), which is associated with a more condensed chromatin structure and subsequent repression of gene transcription.



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Caption: Mechanism of **PU139**-induced histone hypoacetylation.

Experimental Protocols

This section details the complete workflow for assessing histone acetylation changes after treating cells with **PU139**.

- **Cell Seeding:** Plate cells (e.g., SK-N-SH neuroblastoma or HCT116 colon carcinoma cells) at an appropriate density in a 6-well plate or 10 cm dish to ensure they reach 70-80% confluency on the day of treatment.
- **PU139 Preparation:** Prepare a stock solution of **PU139** in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A final concentration of 25 μM is a documented effective dose.[3]

- Treatment: Treat cells with **PU139**-containing medium or a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the cells for a specified duration. An incubation time of 3 hours has been shown to be sufficient to observe changes in histone acetylation.[3]

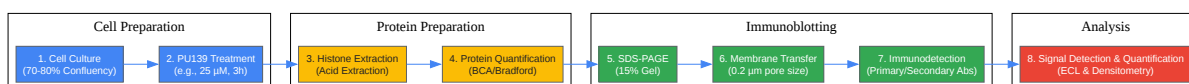
This method is highly effective for isolating histone proteins from other cellular proteins.[4][5]

- Cell Lysis:
 - After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold PBS, scrape the cells, and transfer the cell suspension to a microcentrifuge tube.
 - Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with protease inhibitors.[6] Incubate on ice for 30 minutes.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Acid Extraction:
 - Discard the supernatant (cytoplasmic fraction).
 - Resuspend the pellet (nuclear fraction) in 400 µL of 0.4 N H₂SO₄.
 - Incubate on a rotator overnight at 4°C to extract basic histone proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant containing histones to a new tube.
- Protein Precipitation:
 - Add 8 volumes of ice-cold acetone to the histone-containing supernatant.[7]
 - Precipitate proteins for at least 1 hour at -20°C.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet.
- Resuspend the histone pellet in deionized water.
- Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.[\[5\]](#)[\[7\]](#)
- Sample Preparation: Mix 3-15 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[\[4\]](#)
- Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histone proteins.[\[5\]](#) Run the gel at 100-120V.
- Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[\[8\]](#) A wet transfer at 100V for 60-90 minutes at 4°C is recommended for optimal retention of small histone proteins.
- Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Recommended Antibodies for Acetylation: Anti-acetyl-Histone H3 (Lys9), Anti-acetyl-Histone H3 (Lys14), Anti-acetyl-Histone H4 (Lys8), Anti-acetyl-Histone H4 (Lys16).[\[1\]](#)[\[3\]](#)
 - Loading Control: Anti-Histone H3 (total or C-terminal) to normalize for protein loading.[\[3\]](#)[\[4\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

- Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
- Imaging: Capture the chemiluminescent signal using a digital imaging system.
- Quantification: Measure the integrated pixel intensity for each band using densitometry software such as ImageJ.[4] Normalize the signal from acetylated histone bands to the corresponding total histone H3 loading control band.

Experimental Workflow Visualization



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Caption: Overview of the Western blot workflow for histone acetylation.

Data Presentation

Treatment with **PU139** is expected to cause a dose- and time-dependent decrease in the acetylation of specific histone lysine residues. When compared to the vehicle-treated control, the bands corresponding to acetylated H3 and H4 should appear less intense in the **PU139**-treated lanes. The total histone H3 loading control should remain unchanged across all samples, confirming equal protein loading. Studies have demonstrated a significant reduction in both H3 and H4 acetylation following **PU139** treatment.[9]

PU139 is a pan-HAT inhibitor with varying potency against different HAT enzymes. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its activity.

Histone Acetyltransferase (HAT)	PU139 IC ₅₀ (μM)
Gcn5	8.39
p300/CBP-associated factor (PCAF)	9.74
CREB-binding protein (CBP)	2.49
p300	5.35

Table 1: Inhibitory concentrations of PU139 against major HAT enzymes. Data sourced from MedchemExpress.[1]

The results from the densitometry analysis can be presented in a table to compare the relative acetylation levels between control and treated samples.

Treatment Group	Acetyl-H3K9 Signal (Normalized)	Fold Change vs. Control
Vehicle Control	1.00	1.0
PU139 (25 μM)	0.45	0.45

Table 2: Example of quantitative data presentation from a Western blot experiment. Values are hypothetical and for illustrative purposes.

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